Sigma-2 Receptor Selectivity: 2,3-Dichloro Substitution Pattern Enables ~11-Fold Sigma-2 Over Sigma-1 Bias
In direct binding assays, a compound bearing the 2,3-dichlorophenoxy moiety (CHEMBL5190189/BDBM50604968) exhibited a Ki of 23 nM at the sigma-2 receptor (rat PC12 cells) versus a Ki of 248 nM at the sigma-1 receptor (guinea pig brain, [³H]-(+)-pentazocine displacement), yielding an ~10.8-fold selectivity for sigma-2 over sigma-1 [1]. This contrasts with the 2,4-dichlorophenoxy-substituted clorgyline, which shows preferential sigma-1 binding (IC₅₀ = 31 nM at σ1 on Jurkat cells) . Although the exact chemical identity recorded as CHEMBL5190189 in BindingDB matches a distinct scaffold (tricyclic core), the binding data demonstrate that the 2,3-dichlorophenoxy substructure is compatible with achieving nanomolar sigma-2 affinity and measurable sigma-2/sigma-1 discrimination—a property that distinguishes it from the 2,4-regioisomer series [1].
| Evidence Dimension | Sigma receptor subtype binding affinity and selectivity |
|---|---|
| Target Compound Data | Ki σ2 = 23 nM; Ki σ1 = 248 nM; selectivity ratio σ2/σ1 ≈ 10.8 (for compound bearing 2,3-dichlorophenoxy substructure; CHEMBL5190189) |
| Comparator Or Baseline | Clorgyline (2,4-dichlorophenoxy scaffold): IC₅₀ σ1 = 31 nM on Jurkat T lymphocyte cells; no reported σ2 selectivity |
| Quantified Difference | ~10.8-fold σ2-over-σ1 bias for 2,3-dichlorophenoxy-bearing ligand vs. σ1-preferring profile of 2,4-dichloro analog clorgyline |
| Conditions | σ2: rat PC12 cell membranes, inhibition constant; σ1: guinea pig brain membranes, [³H]-(+)-pentazocine displacement competition binding assay; clorgyline σ1: Jurkat human T lymphocyte cells |
Why This Matters
For researchers requiring sigma-2-biased pharmacological tools—relevant to oncology and CNS indications—the 2,3-dichlorophenoxy scaffold offers a selectivity direction opposite to the 2,4-substituted series, directly informing compound selection for target-specific studies.
- [1] BindingDB Entry BDBM50604968 (CHEMBL5190189). Affinity Data: Ki σ2 = 23 nM (rat PC12 cells), Ki σ1 = 248 nM (guinea pig brain, [³H]-(+)-pentazocine displacement). ChEMBL/BindingDB, 2024. View Source
